3-Ethyl-2,2,4-trimethylhexane

Catalog No.
S15147551
CAS No.
61868-74-4
M.F
C11H24
M. Wt
156.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2,2,4-trimethylhexane

CAS Number

61868-74-4

Product Name

3-Ethyl-2,2,4-trimethylhexane

IUPAC Name

3-ethyl-2,2,4-trimethylhexane

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

InChI

InChI=1S/C11H24/c1-7-9(3)10(8-2)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

UDUTWNYTAVENNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(C)(C)C

3-Ethyl-2,2,4-trimethylhexane is an organic compound with the molecular formula C11H24C_{11}H_{24} and a molecular weight of approximately 156.308 g/mol. This compound belongs to the class of alkanes, specifically branched-chain alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structural formula reveals that it contains a hexane backbone with additional ethyl and methyl groups, making it a complex branched alkane. Its structure includes three methyl groups located at the second and fourth carbon atoms and an ethyl group at the third carbon, contributing to its unique properties and reactivity .

3-Ethyl-2,2,4-trimethylhexane primarily undergoes typical alkane reactions due to its saturated nature. These reactions include:

  • Combustion: When burned in the presence of oxygen, it produces carbon dioxide and water.
  • Halogenation: Under UV light or heat, 3-ethyl-2,2,4-trimethylhexane can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, this compound can undergo thermal cracking to yield smaller hydrocarbons.

These reactions highlight the compound's stability under normal conditions while allowing for reactivity under specific circumstances .

3-Ethyl-2,2,4-trimethylhexane can be synthesized through several methods:

  • Alkylation: This method involves the alkylation of 2,2,4-trimethylpentane using ethylene in the presence of a strong acid catalyst.
  • Isomerization: Starting from simpler alkanes like n-hexane or 2-methylpentane, isomerization processes can rearrange the carbon skeletons to form the desired branched structure.
  • Fractional Distillation: Isolation from petroleum fractions where it naturally occurs as part of a complex mixture of hydrocarbons.

These methods underscore the versatility in producing this compound from various starting materials .

3-Ethyl-2,2,4-trimethylhexane finds applications primarily in:

  • Fuel Additives: It is used as a component in fuels to enhance octane ratings.
  • Solvents: Due to its hydrocarbon nature, it serves as a solvent in various industrial applications.
  • Chemical Intermediates: It can be utilized in the synthesis of other organic compounds or as a standard in analytical chemistry.

These applications leverage its chemical stability and physical properties .

While specific interaction studies focusing exclusively on 3-ethyl-2,2,4-trimethylhexane are scarce, general studies on branched alkanes indicate that they interact minimally with biological systems due to their non-polar nature. They tend not to engage significantly in hydrogen bonding or other polar interactions. Further research would be beneficial to explore any unique interactions this compound might have within complex mixtures or biological environments .

Several compounds share structural similarities with 3-ethyl-2,2,4-trimethylhexane. Here are some notable examples:

Compound NameMolecular FormulaStructural Features
2,2-DimethylpropaneC5H12Two methyl groups on the second carbon
2-MethylhexaneC7H16One methyl group on the second carbon
3-Ethyl-2-methylpentaneC8H18One ethyl group and one methyl group
2-IsopropylpentaneC8H18Isopropyl group at the second carbon

Uniqueness of 3-Ethyl-2,2,4-trimethylhexane

The uniqueness of 3-ethyl-2,2,4-trimethylhexane lies in its specific arrangement of substituents that provide distinct physical properties such as boiling point and density compared to other similar branched alkanes. Its combination of both ethyl and multiple methyl groups contributes to its higher octane rating compared to linear alkanes and other branched structures .

XLogP3

5.2

Exact Mass

156.187800766 g/mol

Monoisotopic Mass

156.187800766 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-11

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